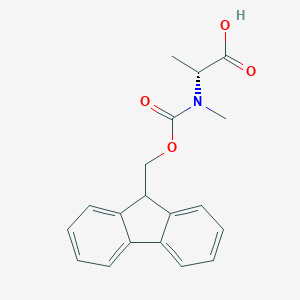

Fmoc-N-Me-D-Ala-OH

描述

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHWKQIQLPZTC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350930 | |

| Record name | N-Fmoc-N-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138774-92-2 | |

| Record name | N-Fmoc-N-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-Me-D-Ala-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-D-Ala-OH is a pivotal building block in modern peptide chemistry, offering a strategic advantage in the design and synthesis of peptides with enhanced therapeutic potential. This N-methylated, D-amino acid derivative is instrumental in overcoming some of the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Core Properties of this compound

This compound is a white to off-white crystalline powder. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain. The N-methylation and the D-configuration of the alanine residue confer unique properties to the resulting peptides.

The following table summarizes the key quantitative properties of this compound:

| Property | Value | References |

| Chemical Formula | C₁₉H₁₉NO₄ | [1][2] |

| Molecular Weight | 325.36 g/mol | [1] |

| CAS Number | 138774-92-2 | [1][2] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | ~155 °C | [2] |

| Optical Rotation | [a]D20 = +20 ± 2° (c=1 in DMF) | [2] |

| Purity | ≥ 99.5% (Chiral HPLC) | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Strategic Importance in Drug Development

The incorporation of this compound into peptide sequences is a deliberate strategy to enhance their drug-like properties. N-methylation of the peptide backbone introduces steric hindrance, which can significantly increase resistance to proteolytic degradation by endo- and exopeptidases. This leads to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.[3][4]

Furthermore, the D-configuration of the amino acid also contributes to enzymatic stability, as proteases are typically specific for L-amino acids.[4] The conformational constraints imposed by the N-methyl group can also lead to peptides with more defined secondary structures, which can result in higher binding affinity and selectivity for their biological targets.[3] These properties make this compound a valuable tool in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.[2]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of an this compound residue into a growing peptide chain on a solid support.

Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[5]

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes to ensure optimal reaction conditions.[5]

2. Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[5]

-

Perform a second treatment with fresh deprotection solution for 5-10 minutes to ensure complete removal.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.

3. Coupling of this compound:

-

Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (equivalent to the amino acid) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling reagent), to the activation mixture.

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The coupling of N-methylated amino acids can be slower than their non-methylated counterparts, so extended reaction times may be necessary.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test (Kaiser test). A negative result (yellow beads) indicates a complete reaction.

4. Washing:

-

After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Repetition:

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[5]

6. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

7. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide product by mass spectrometry and analytical RP-HPLC.

Visualizations

Workflow for this compound Incorporation in SPPS

Caption: A generalized workflow for the incorporation of this compound into a peptide chain via SPPS.

Logical Relationship: Benefits of N-Methylation and D-Configuration

Caption: The strategic benefits of incorporating N-methylated D-amino acids into therapeutic peptides.

References

An In-depth Technical Guide to Fmoc-N-Me-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-D-Ala-OH, or N-α-Fmoc-N-α-methyl-D-alanine, is a specialized amino acid derivative crucial in modern peptide chemistry and drug discovery. Its unique structure, incorporating both the fluorenylmethoxycarbonyl (Fmoc) protecting group and N-methylation on a D-configured alanine, offers significant advantages in the synthesis of modified peptides. The introduction of an N-methyl group enhances the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases.[1] This modification can also improve a peptide's bioavailability and cell permeability. The D-configuration of the alanine residue further contributes to enzymatic resistance and allows for the exploration of novel peptide conformations. This guide provides a comprehensive overview of its chemical structure, properties, and applications.

Chemical Structure and Formula

This compound is characterized by a central D-alanine core. The amino group is protected by an Fmoc group, which is base-labile and ideal for solid-phase peptide synthesis (SPPS). The nitrogen of the amino group is also substituted with a methyl group.

Chemical Formula: C₁₉H₁₉NO₄[2][3][4]

IUPAC Name: (2R)-2-[--INVALID-LINK--amino]propanoic acid[5]

SMILES: C--INVALID-LINK--C(O)=O[5]

InChI Key: JOFHWKQIQLPZTC-GFCCVEGCSA-N[5]

Below is a 2D representation of the chemical structure.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | References |

| Molecular Weight | 325.36 g/mol | [2][3] |

| CAS Number | 138774-92-2 | [2][4][6] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | ~155 °C | [4] |

| Optical Rotation | [α]D²⁰ = +20 ± 2° (c=1 in DMF) | [4] |

| Purity | ≥99.5% (Chiral HPLC) | [4] |

| Storage Temperature | 0 - 8 °C | [4][7] |

Experimental Protocols

Solubility Preparation

This compound exhibits solubility in organic solvents commonly used in peptide synthesis. Here are protocols for preparing stock solutions:

-

In DMSO: Can be dissolved in DMSO at a concentration of 100 mg/mL (307.35 mM), though ultrasonic assistance may be required.[2] It is noted that hygroscopic DMSO can affect solubility.[2]

-

Aqueous/Organic Mixtures for In Vitro Use:

Storage of Stock Solutions: Once prepared, solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[1] The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.

General Coupling Protocol:

-

Resin Preparation: The synthesis begins with a resin (e.g., 2-chlorotrityl or Wang resin) that has the first amino acid attached. The Fmoc protecting group on this initial amino acid is removed.[9]

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).[9] This exposes a free amine group for the next coupling step.

-

Amino Acid Activation: In a separate vessel, dissolve this compound and an activating agent (e.g., HATU, HBTU) in a suitable solvent like DMF. An organic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) is added to facilitate the reaction.[9]

-

Coupling: The activated this compound solution is added to the resin. The mixture is agitated for a specified period (typically 1-4 hours) to allow the coupling reaction to proceed to completion.[9]

-

Washing: The resin is thoroughly washed with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts.[9]

-

Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

The diagram below illustrates the logical workflow for incorporating this compound into a peptide chain via SPPS.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-N-Me-Ala-OH Novabiochem® | 84000-07-7 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid | C19H19NO4 | CID 688633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 138774-92-2|this compound|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chem.uci.edu [chem.uci.edu]

A Technical Guide to Fmoc-N-Me-D-Ala-OH: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of Fmoc-N-Me-D-Ala-OH, a key building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, outlines a standard experimental protocol for its use, and illustrates a typical workflow in solid-phase peptide synthesis.

Physicochemical Properties of this compound

This compound, also known as (2R)-2-[--INVALID-LINK--amino]propanoic acid, is a derivative of the amino acid D-alanine. The presence of the N-methyl group can confer unique properties to the resulting peptides, such as increased resistance to enzymatic degradation and improved conformational stability. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile protecting group for the amine, which is central to its application in solid-phase peptide synthesis.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 138774-92-2 | [1][2][3] |

| Molecular Weight | 325.3 g/mol [1], 325.36 g/mol [2][4][5][6], 325.4 g/mol [7] | [1][2][4][5][6][7] |

| Molecular Formula | C₁₉H₁₉NO₄ | [1][2][4][7] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | ~155 °C | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Optical Rotation | [a]D²⁰ = 20 ± 2º (c=1 in DMF) | [1] |

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized methodology for the incorporation of this compound into a peptide chain using manual or automated solid-phase peptide synthesis.

1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink Amide resin, Wang resin) pre-loaded with the first amino acid or ready for the attachment of the first amino acid.

- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes before the first synthesis step.

2. Fmoc Deprotection:

- Treat the resin with a 20-50% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

- Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct. A typical wash cycle would be 5-7 times with DMF.

3. Amino Acid Coupling:

- Prepare the coupling solution by dissolving this compound (typically 2-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, HATU, DIC) in DMF. An activator base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is often added.

- Add the activated this compound solution to the deprotected resin.

- Allow the coupling reaction to proceed for a sufficient time, which can range from 1 to several hours. The coupling of N-methylated amino acids can be slower than their non-methylated counterparts.

- Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of N-methylated amino acids after a successful coupling.

4. Washing:

- After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.

5. Chain Elongation:

- Repeat the deprotection, coupling, and washing steps for each subsequent amino acid to be added to the peptide sequence.

6. Final Deprotection and Cleavage:

- Once the desired peptide sequence is assembled, wash the resin with a solvent such as dichloromethane (DCM).

- Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the solid support. The composition of the cleavage cocktail will depend on the amino acids present in the peptide sequence (e.g., a common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

- Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

- Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.

7. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry and analytical RP-HPLC.

Workflow Visualization

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis incorporating this compound.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 138774-92-2|this compound|BLD Pharm [bldpharm.com]

- 4. Fmoc-N-Me-Ala-OH Novabiochem 84000-07-7 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 84000-07-7|Fmoc-N-Me-Ala-OH|BLD Pharm [bldpharm.com]

- 7. (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid | C19H19NO4 | CID 688633 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of Fmoc-N-Me-D-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-N-Me-D-Ala-OH (N-α-Fmoc-N-α-methyl-D-alanine), a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery. Understanding the solubility of this N-methylated amino acid derivative is paramount for optimizing reaction conditions, ensuring complete dissolution for coupling reactions, and ultimately achieving high-purity synthetic peptides.

Quantitative Solubility Data

Precise, comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on information from chemical suppliers and the general behavior of Fmoc-protected amino acids, the following table summarizes known and estimated solubility values. It is important to note that N-methylation can enhance the solubility of amino acid derivatives in organic solvents, a beneficial characteristic for various synthetic applications[1].

| Solvent | Chemical Formula | Type | Known/Estimated Solubility (at room temperature) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (307.35 mM)[] | Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | Generally considered an excellent solvent for Fmoc-protected amino acids and commonly used in SPPS.[3] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High | Another excellent solvent for peptide synthesis, often used for sequences that are difficult to solubilize.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Moderate | Often used in combination with more polar solvents.[3] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | - | Mixture | ≥ 2.5 mg/mL (7.68 mM)[] | This formulation yields a clear solution, though the saturation point is not specified.[] |

| 10% DMSO / 90% Corn Oil | - | Mixture | ≥ 2.5 mg/mL (7.68 mM)[] | This formulation also produces a clear solution with an unknown saturation point.[] |

Note: The solubility of this compound can be influenced by several factors, including the purity of both the compound and the solvent, ambient temperature, and the presence of moisture[3].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the solvent of interest to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using an orbital shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into an HPLC vial. This step is critical to remove any remaining solid particles.

-

Analyze the filtered sample by HPLC. The concentration of this compound is determined by comparing the peak area to the calibration curve generated from the standard solutions.

-

-

Data Reporting: The solubility is reported in units such as mg/mL or moles/liter (M) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility.

Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)

The solubility of Fmoc-amino acids is a critical factor in the efficiency of the coupling step during SPPS. The following diagram illustrates a simplified cycle of SPPS, highlighting where the solubility of the incoming Fmoc-amino acid is crucial.

Caption: Simplified workflow of an SPPS cycle highlighting the critical solubilization step.

Conclusion

The solubility of this compound is a key parameter for its successful application in peptide synthesis. While highly soluble in DMSO, its solubility in other common SPPS solvents like DMF and NMP is also generally high, facilitating its use in automated and manual synthesis protocols. For complex or aggregation-prone peptide sequences, ensuring complete dissolution of the incoming Fmoc-amino acid is crucial for achieving high coupling efficiency and minimizing deletion sequences. The provided experimental protocol offers a reliable method for determining the solubility of this compound in specific solvent systems to further optimize synthesis conditions.

References

The Strategic Imperative of N-methylation in Enhancing Peptide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often curtailed by their inherent instability, primarily due to rapid proteolytic degradation in biological systems. This guide provides an in-depth exploration of N-methylation as a pivotal strategy to overcome this limitation, enhancing the pharmacokinetic profile and overall viability of peptide-based drug candidates. We will delve into the core mechanisms, present quantitative data, and provide detailed experimental protocols to empower researchers in the rational design of stabilized peptides.

The Mechanism of Enhanced Stability through N-methylation

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, confers proteolytic resistance through two primary mechanisms.[1][2] The introduction of a methyl group sterically hinders the approach of proteases to the scissile amide bond.[1][2] Furthermore, the absence of the amide proton disrupts the hydrogen-bonding interactions essential for enzyme recognition and binding, thereby preventing cleavage.[1][2] This modification not only enhances metabolic stability but can also lead to improved membrane permeability by reducing the hydrogen bonding capacity and increasing lipophilicity.[2][3]

Beyond stability, N-methylation imposes conformational constraints on the peptide backbone.[1] This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1][2] However, this effect is context-dependent and requires careful consideration, as an unfavorable conformation can also lead to decreased activity.[2]

Quantitative Impact of N-methylation on Peptide Stability

The strategic incorporation of N-methylated amino acids can dramatically increase the half-life of peptides in biological matrices. The following tables summarize representative data from various studies, illustrating the significant improvements in stability.

Table 1: Stability of N-methylated Peptides in Plasma/Serum

| Peptide Sequence | Modification | Matrix | Half-life (t½) | Fold Increase in Stability |

| Model Peptide 1 | Unmodified | Human Plasma | 15 min | - |

| Model Peptide 1 | N-methyl-Ala at P1' | Human Plasma | > 240 min | > 16 |

| R1 Peptide | Unmodified | Mouse Plasma | ~10 min | - |

| R1 Peptide | N-methylated at various positions | Mouse Plasma | 20 - >80 min | 2 - >8 |

| Cyclic Hexapeptide | Unmodified | Human Plasma | > 360 min | - |

| Cyclic Hexapeptide | N-methylated variants | Human Plasma | > 360 min | No significant change (already stable) |

Note: Data are illustrative and depend on the specific peptide sequence, the position of N-methylation, and the specific assay conditions.[1][4][5]

Table 2: Impact of N-methylation on Oral Bioavailability

| Peptide | Modification | Oral Bioavailability (rat) |

| Cyclic Hexapeptide (MW = 755) | Three N-methyl groups | 28% |

| Veber-Hirschmann peptide analog | Tri-N-methylated | 10% |

Note: N-methylation, often in combination with cyclization, can significantly improve oral bioavailability, a major hurdle for peptide therapeutics.[4][6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of N-methylated peptides.

Solid-Phase Synthesis of N-methylated Peptides

This protocol describes a general method for incorporating N-methylated amino acids during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[2]

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-protected amino acids

-

Fmoc-protected N-methylated amino acids

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Standard): Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and shake for 1.5-3 hours. Wash the resin with DMF and DCM.

-

Coupling of N-methylated Amino Acids: The coupling of subsequent amino acids to an N-methylated residue is sterically hindered.[2]

-

Use a more powerful coupling agent like HATU.

-

Extend the coupling time or perform a double coupling.

-

Microwave-assisted coupling can enhance reaction efficiency.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

On-Resin N-methylation (Alternative Method):

-

After coupling a standard amino acid, protect the amide nitrogen with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

-

Perform methylation using a methylating agent (e.g., methyl iodide) and a base.

-

Deprotect the nosyl group.[2]

-

-

Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

This protocol provides a general procedure to assess the stability of N-methylated peptides against specific proteases.[2]

Materials:

-

N-methylated peptide and its unmodified counterpart

-

Protease solution (e.g., trypsin, chymotrypsin in appropriate buffer)

-

Reaction buffer (e.g., PBS, Tris-HCl)

-

Quenching solution (e.g., 10% TFA)

-

HPLC system

Procedure:

-

Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.

-

Reaction Initiation: Add the protease solution to the peptide solution to start the reaction. A typical peptide concentration is 1 mg/mL. Incubate at 37°C.

-

Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.

-

Analysis: Analyze the amount of remaining intact peptide by reverse-phase HPLC.

-

Data Analysis:

-

Generate a standard curve for the peptide to quantify its concentration.

-

Plot the percentage of remaining peptide against time.

-

Calculate the half-life (t½) of the peptide.

-

Compare the half-life of the N-methylated peptide to its unmodified control.

-

Plasma Stability Assay

This protocol outlines the key steps to assess peptide stability in a more biologically relevant matrix.[8][9][10]

Materials:

-

Test peptide

-

Frozen plasma (human, rat, or mouse)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS/MS or HPLC system

Procedure:

-

Preparation: Thaw frozen plasma at 37°C. Prepare a stock solution of the peptide (e.g., in DMSO).

-

Incubation: Add a small volume of the peptide stock solution to the pre-warmed plasma to a final concentration (e.g., 1 µM). The final DMSO concentration should be low (<1%) to avoid protein precipitation. Incubate at 37°C with gentle shaking.[9]

-

Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect an aliquot of the incubation mixture.[8][9]

-

Protein Precipitation and Quenching: Stop the reaction by adding a quenching solution (e.g., 3 volumes of cold acetonitrile). Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.[9]

-

Analysis: Collect the supernatant and analyze the concentration of the intact peptide by LC-MS/MS or HPLC.[9]

-

Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide in plasma.[9]

Conclusion

N-methylation is a powerful and versatile tool in peptide drug design. It consistently enhances proteolytic stability and can improve membrane permeability, addressing two of the most significant challenges in peptide therapeutics.[11] The ability to conformationally constrain the peptide backbone also offers a strategy for modulating receptor affinity and selectivity. The protocols and data presented in this guide provide a foundational framework for researchers to leverage the strategic application of N-methylation, paving the way for the development of more robust and effective peptide-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 7. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. benchchem.com [benchchem.com]

- 10. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. benchchem.com [benchchem.com]

The Mirror Image Advantage: A Technical Guide to the Importance of D-Amino Acids in Peptide Drug Design

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical utility is often hampered by rapid enzymatic degradation in the body. A key strategy to overcome this hurdle is the incorporation of D-amino acids, the non-natural mirror images of the canonical L-amino acids. This guide provides an in-depth technical overview of the principles, applications, and methodologies associated with the use of D-amino acids in modern peptide drug design, offering a comprehensive resource for professionals in the field.

The Core Principle: Overcoming Proteolytic Degradation

Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by endogenous proteases, leading to short plasma half-lives.[1] Proteolytic enzymes are stereospecific, meaning their active sites are structurally configured to bind and process only L-amino acid substrates.[1]

The introduction of a D-amino acid creates a stereochemical barrier. This "mirror image" residue does not fit correctly into the enzyme's active site, a phenomenon known as steric hindrance.[1] This prevents the cleavage of adjacent peptide bonds, rendering the entire peptide significantly more resistant to proteolysis.[1] This fundamental principle is the primary driver for the use of D-amino acids in peptide drug development.

Quantitative Impact on Peptide Stability

The enhanced stability of D-amino acid-containing peptides is not merely theoretical; it is a quantifiable advantage. Experimental data consistently show a dramatic increase in the half-life of peptides when L-amino acids are strategically replaced with their D-enantiomers. This is evident when peptides are incubated in biological fluids like human plasma or with specific proteolytic enzymes.

A prominent example is the comparison between the natural hormone somatostatin and its synthetic analog, octreotide. Somatostatin, composed entirely of L-amino acids, has a plasma half-life of only 2-3 minutes.[2][3] Octreotide, which incorporates a D-Phenylalanine and a D-Tryptophan residue, exhibits a significantly extended half-life of 90-120 minutes, drastically improving its therapeutic viability.[2]

Table 1: Comparative Enzymatic Stability of L-Peptides vs. D-Amino Acid-Containing Peptides

| Peptide Pair / Type | D-Amino Acid Content | Assay Conditions | Time Point | % Peptide Remaining (L-Peptide) | % Peptide Remaining (D-Peptide) | Reference |

| Hydrogelator | C-terminal D-amino acid | Proteinase K | 4 hours | 0% | - | [1][4] |

| 24 hours | - | 15% | [1][4] | |||

| Antimicrobial Peptide | All L-Lys/Arg replaced with D-Lys/Arg | Human Plasma | 8 hours | <10% | >90% | [1] |

| 24 hours | - | >60% | [1] | |||

| l-SG vs. d-sg Peptide | All D-enantiomer | Trypsin | 4 hours | ~10% | 100% | [1] |

| Somatostatin vs. Octreotide | D-Phe, D-Trp | In vivo (Human) | Half-life | 2-3 minutes | 90-120 minutes | [2] |

Effects on Receptor Binding and Biological Activity

While the primary advantage of D-amino acid incorporation is enhanced stability, its effect on receptor binding is a critical consideration. Receptors, like enzymes, are chiral and often exhibit high stereospecificity. A simple one-for-one substitution of an L-amino acid with its D-enantiomer in a peptide designed to bind a natural L-receptor can significantly reduce or completely abolish binding affinity.[5]

However, this is not a universal rule. In some cases, the conformational constraints imposed by a D-amino acid can lock the peptide into a bioactive conformation that is more favorable for receptor binding, potentially increasing affinity.[6] For example, in synthetic analogues of Luteinizing Hormone-Releasing Hormone (LHRH), substituting the glycine at position 6 with a D-amino acid increases receptor affinity.

When designing D-peptide drugs to interact with natural L-targets, techniques like mirror-image phage display are employed. This involves screening a library of D-peptides against a synthetic D-version of the target protein to find a D-peptide that binds. Due to the principles of symmetry, this selected D-peptide will then bind to the natural L-protein target with high affinity.

Table 2: Example Receptor Binding Profile - Octreotide Affinity for Somatostatin Receptors (SSTRs)

| Receptor Subtype | Binding Affinity (Ki, nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.8 |

| SSTR3 | 21.8 |

| SSTR4 | >1000 |

| SSTR5 | 6.3 |

| (Data derived from studies on SOM230 and Octreotide, showing high affinity for SSTR2 and SSTR5)[7] |

Approved Drugs and Therapeutic Applications

The success of this design strategy is validated by the number of FDA-approved drugs that contain D-amino acids. These drugs span a wide range of therapeutic areas, from oncology to metabolic disorders and infectious diseases.

Table 3: Examples of FDA-Approved Drugs Containing D-Amino Acids

| Drug Name | Key D-Amino Acid(s) | Therapeutic Area | Mechanism of Action |

| Octreotide | D-Phe, D-Trp | Acromegaly, Neuroendocrine Tumors | Somatostatin analog, inhibits hormone secretion |

| Goserelin | D-Ser | Prostate Cancer, Breast Cancer | GnRH agonist, suppresses sex hormone production |

| Bremelanotide | D-Phe | Hypoactive Sexual Desire Disorder | Melanocortin receptor agonist |

| Voclosporin | D-Ala | Lupus Nephritis | Calcineurin inhibitor, immunosuppressant[8][9] |

| Cyclosporine | D-Ala | Transplant Rejection, Autoimmune Disorders | Calcineurin inhibitor, immunosuppressant[10] |

| Daptomycin | D-Ala, D-Ser | Bacterial Infections | Lipopeptide antibiotic, disrupts bacterial cell membrane function[10] |

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the standard Fmoc/tBu strategy for synthesizing a peptide containing a D-amino acid.

Methodology:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent like HBTU and a base such as DIEA in DMF. Allow the reaction to proceed for 2 hours.

-

Fmoc Deprotection: Remove the temporary Fmoc protecting group from the N-terminus of the attached amino acid by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

D-Amino Acid Coupling: To incorporate a D-amino acid, use the corresponding Fmoc-protected D-amino acid (e.g., Fmoc-D-Phe-OH). Dissolve the Fmoc-D-amino acid (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF. Add this activation solution to the resin and agitate for 2 hours. Perform a Kaiser test to confirm the completion of the coupling reaction.[11]

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence until the full peptide is assembled.

-

Cleavage and Final Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS), to cleave the peptide from the resin and remove all side-chain protecting groups.[11]

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.[12]

Protocol for In Vitro Peptide Stability Assay in Human Serum

This protocol is used to determine and compare the half-life of peptides in a physiologically relevant matrix.

Methodology:

-

Preparation of Solutions:

-

Peptide Stock Solution (1 mg/mL): Dissolve the lyophilized L-peptide and D-peptide in an appropriate solvent (e.g., DMSO or water).[12]

-

Human Serum: Thaw pooled human serum at 37°C and centrifuge to remove cryoprecipitates. Collect the supernatant for use.[12]

-

Precipitating Solution: Prepare a solution of ice-cold acetonitrile (ACN) containing 0.1% TFA.[1]

-

-

Incubation:

-

Pre-warm the required volume of human serum to 37°C in microcentrifuge tubes.

-

Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final concentration of the stock solvent (e.g., DMSO) is less than 1%.

-

Incubate the samples at 37°C with gentle agitation.[1]

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

-

Immediately quench the enzymatic activity by adding the aliquot to a tube containing the cold precipitating solution (e.g., 200 µL). Vortex vigorously.[1]

-

-

Sample Preparation for HPLC:

-

Incubate the quenched samples on ice for 20 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the peptide, to an HPLC vial.[12]

-

-

RP-HPLC Analysis:

-

Inject the supernatant onto an RP-HPLC system equipped with a C18 column.

-

Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (0.1% TFA in ACN) to separate the intact peptide from its degradation products.

-

Monitor the elution at 220 nm.

-

-

Data Analysis:

-

Quantify the amount of intact peptide remaining at each time point by measuring the area of its corresponding peak in the chromatogram.

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) by fitting the data to a first-order exponential decay model.[1]

-

Protocol for a Competitive Radioligand Receptor Binding Assay

This assay determines the affinity (Ki) of a test peptide (e.g., a D-amino acid analog) for a specific receptor by measuring its ability to compete with a known radioligand.

Methodology:

-

Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest via homogenization and centrifugation. Determine the protein concentration using a BCA assay.[13]

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, a fixed concentration of radioligand (at or below its Kd), and assay buffer.

-

Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

-

Competition: Add membrane preparation, radioligand, and serial dilutions of the unlabeled test peptide.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[13][14]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in PEI). This separates the receptor-bound radioligand from the unbound radioligand.[14]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.[13]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test peptide.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Case Study: The Octreotide Signaling Pathway

Octreotide provides an excellent case study of a successful D-amino acid-containing drug. Its mechanism of action involves binding to somatostatin receptors (primarily SSTR2 and SSTR5), which are G-protein coupled receptors (GPCRs).[15] This binding event initiates a cascade of intracellular signals that mediate its therapeutic effects.

-

Inhibition of Hormone Secretion: Activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism for inhibiting the secretion of hormones like growth hormone (GH) from the pituitary gland.[16]

-

Modulation of Ion Channels: Receptor activation also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in calcium influx, further suppressing hormone exocytosis.

-

Anti-proliferative Effects: Octreotide can also influence cell growth and survival. It activates protein tyrosine phosphatases like SHP-1, which can dephosphorylate components of pro-growth signaling pathways, such as the PI3K/Akt pathway, and induce the expression of tumor suppressor genes like Zac1, leading to cell cycle arrest.[15][17]

Conclusion

The incorporation of D-amino acids is a cornerstone of modern peptide drug design. It provides a robust and validated strategy to overcome the primary limitation of peptide therapeutics: their inherent instability against enzymatic degradation. By significantly extending plasma half-life, this approach enhances bioavailability and allows for sustained therapeutic effects. While careful consideration must be given to the potential impact on receptor binding, the successful development of numerous FDA-approved drugs demonstrates that these challenges can be overcome through rational design and advanced discovery techniques. For researchers and drug developers, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the full therapeutic potential of peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Octreotide, a new somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short- and long-term effects of octreotide and SOM230 on GH, IGF-I, ACTH, corticosterone and ghrelin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Voclosporin: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voclosporin - Wikipedia [en.wikipedia.org]

- 10. ajrpsb.com [ajrpsb.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

The Core Function of the Fmoc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][][3] Its widespread adoption is primarily due to the mild conditions required for its removal, which offers significant advantages over the older tert-butyloxycarbonyl (Boc) strategy, particularly for the synthesis of complex and sensitive peptides.[][4][5][6] This technical guide provides a comprehensive overview of the function of the Fmoc group in peptide synthesis, including its mechanism of action, experimental protocols, and a comparative analysis of its performance.

The Fundamental Role of the Fmoc Group

In peptide synthesis, the reactive amino and carboxyl groups of amino acids must be selectively protected and deprotected to ensure the correct sequence is assembled.[6][7] The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid.[3][7][8] Its primary functions are:

-

Preventing unwanted reactions: By blocking the α-amino group, the Fmoc group prevents the amino acid from reacting with itself or other activated amino acids in an uncontrolled manner during the coupling step.[6][7]

-

Ensuring regioselectivity: It directs the peptide bond formation to occur specifically between the deprotected α-amino group of the growing peptide chain and the activated carboxyl group of the incoming amino acid.[]

-

Facilitating a cyclic process: The ease and selectivity of its removal allow for a repetitive cycle of deprotection and coupling, which is the essence of solid-phase peptide synthesis.[7]

The Fmoc strategy is considered "orthogonal" because the Fmoc group is base-labile, while the side-chain protecting groups and the resin linker are typically acid-labile.[][10][11][12] This orthogonality allows for the selective removal of the Fmoc group at each step of the synthesis without affecting other protecting groups, which are only removed at the final cleavage step.[][6]

Mechanism of Action: Protection and Deprotection

Protection: Attachment of the Fmoc Group

The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[8]

Caption: General scheme for the protection of an amino acid with Fmoc-Cl.

Deprotection: Base-Mediated Cleavage

The key advantage of the Fmoc group is its lability to bases.[6][8] Deprotection is typically achieved by treating the Fmoc-protected peptide with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[4][8][13][14] The mechanism proceeds via a β-elimination reaction:

-

A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system.[12][15]

-

This leads to the elimination of dibenzofulvene (DBF) and the formation of an unstable carbamate intermediate.[][12]

-

The carbamate rapidly decarboxylates to release the free amine of the peptide.[]

-

The reactive dibenzofulvene byproduct is trapped by the excess secondary amine to form a stable adduct, preventing it from reacting with the newly deprotected amine.[12][16]

Caption: Mechanism of Fmoc deprotection using piperidine.

This deprotection reaction is typically fast, often completing within minutes.[] The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy at around 300 nm, allowing for real-time monitoring of the deprotection reaction.[6][8][14]

The Fmoc-SPPS Workflow

A typical cycle in Fmoc-based solid-phase peptide synthesis involves the following steps:

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Experimental Protocols

The following are generalized protocols for key steps in manual Fmoc-SPPS. Automated synthesizers follow the same chemical principles.[17]

Resin Preparation and Swelling

-

Resin Selection: Choose a resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[7][17]

-

Procedure:

First Amino Acid Loading (Example with Wang Resin)

-

Activation: Dissolve 3-5 equivalents of the first Fmoc-amino acid in DMF. Add an activating agent like HBTU (3-5 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.).

-

Coupling: Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.[17]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.[17]

-

Capping: To block any unreacted sites on the resin, treat with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 30 minutes.[11] Then wash the resin again with DMF.[17]

Fmoc Deprotection

-

Procedure:

-

Add a solution of 20% piperidine in DMF to the resin.[14][17]

-

Agitate for an initial 3-5 minutes, then drain.[16]

-

Add a fresh portion of the 20% piperidine solution and agitate for another 10-15 minutes to ensure complete deprotection.[16]

-

Drain the deprotection solution and wash the resin extensively with DMF to remove all traces of piperidine.[16][17]

-

-

Monitoring: The completion of the deprotection can be monitored qualitatively using the Kaiser (ninhydrin) test, which gives a blue color in the presence of free primary amines.[7][15]

Amino Acid Coupling

-

Activation: In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid, an activating agent (e.g., HBTU, HATU, HCTU), and a base (e.g., DIPEA, N-methylmorpholine) in DMF.[7][17]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[17]

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.[7]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF.[17]

-

Monitoring: The completion of the coupling reaction can be checked using the Kaiser test. A negative result (yellow color) indicates that no free amines are present and the coupling is complete.[15]

Final Cleavage and Deprotection

-

Procedure:

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it.

-

Prepare a cleavage cocktail. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[7] TIS acts as a scavenger to trap reactive cations generated during cleavage.[18]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the peptide under vacuum. The crude peptide can then be purified by reverse-phase HPLC.[3]

-

Quantitative Data and Performance Comparison

The choice between Fmoc and Boc strategies depends on the specific requirements of the peptide being synthesized.[10]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Reference(s) |

| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) | [][10] |

| Deprotection Reagent | 20-50% Piperidine in DMF | Trifluoroacetic acid (TFA) | [4][10][19] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) | [][10] |

| Final Cleavage | TFA | HF or TFMSA (strong acids) | [10][19] |

| Reaction Conditions | Mildly basic deprotection | Strongly acidic deprotection | [] |

| Safety | Relatively safe | Requires special equipment for HF | [4][10] |

| Automation | Highly suitable for automation | Less convenient for automation | [][4] |

| Aggregation Issues | More frequent in some sequences | Less frequent due to protonation | [10][19] |

| Cost | Fmoc derivatives can be more expensive | Reagents can be lower cost | [5][] |

Deprotection Kinetics:

The efficiency of Fmoc deprotection can be influenced by the amino acid residue, the deprotection reagent, and reaction time.

| Deprotection Reagent (in DMF) | Amino Acid | Time (min) | Deprotection Efficiency (%) | Reference(s) |

| 20% Piperidine | Fmoc-Leu-OH | 3 | ~80 | [20] |

| 20% Piperidine | Fmoc-Leu-OH | 7 | >95 | [20] |

| 20% Piperidine | Fmoc-Arg(Pbf)-OH | 3 | ~60 | [20] |

| 20% Piperidine | Fmoc-Arg(Pbf)-OH | 10 | >95 | [20] |

| 20% 4-Methylpiperidine | Fmoc-Arg(Pbf)-OH | 10 | >95 | [20] |

| 10% Piperazine | Fmoc-Arg(Pbf)-OH | 10 | >95 | [20] |

Potential Side Reactions in Fmoc Synthesis

While the Fmoc strategy is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to form a five-membered ring aspartimide intermediate upon exposure to the basic conditions of Fmoc deprotection. This can lead to racemization and the formation of β-aspartyl peptides.[21][22]

-

Diketopiperazine Formation: At the dipeptide stage, especially with proline or glycine as one of the first two residues, intramolecular cyclization can occur to form a stable diketopiperazine, leading to chain termination.[22]

-

Racemization: Although generally low with modern coupling reagents, some amino acids like cysteine and histidine are more susceptible to racemization during the activation step.[][23]

-

Premature Fmoc Deprotection: Some solvents, like DMF, can cause a low level of unwanted Fmoc removal, especially at elevated temperatures, leading to deletion sequences.[24]

Conclusion

The Fmoc protecting group is a vital tool in modern peptide synthesis, enabling the efficient and reliable production of a wide range of peptides under mild conditions.[][6] Its base lability provides an orthogonal protection scheme that is compatible with a variety of acid-labile side-chain protecting groups, making it particularly suitable for the synthesis of complex and modified peptides.[6] While potential side reactions must be considered and mitigated, the advantages of the Fmoc strategy, including its suitability for automation and real-time monitoring, have solidified its position as the dominant chemistry in solid-phase peptide synthesis for both academic research and industrial drug development.[][4]

Caption: Key advantages and disadvantages of the Fmoc and Boc peptide synthesis strategies.

References

- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 4. lifetein.com [lifetein.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. peptide.com [peptide.com]

- 13. genscript.com [genscript.com]

- 14. chempep.com [chempep.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. chempep.com [chempep.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 19. peptide.com [peptide.com]

- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. peptide.com [peptide.com]

- 23. benchchem.com [benchchem.com]

- 24. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Application of Fmoc-N-Me-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (2R)-2-[--INVALID-LINK--amino]propanoic acid, commonly known as Fmoc-N-Me-D-Ala-OH. This N-methylated amino acid derivative is a critical building block in modern peptide synthesis, offering unique advantages in the development of therapeutic peptides. This document details its physicochemical characteristics, a standardized protocol for melting point determination, and its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is a white to off-white crystalline powder. The introduction of a methyl group on the alpha-amino nitrogen enhances the proteolytic stability and can improve the pharmacokinetic profile of peptides into which it is incorporated.

Data Summary

The key quantitative physicochemical property for this compound is its melting point, which is a crucial indicator of purity for crystalline solids.

| Parameter | Value |

| Melting Point | ~155 °C |

Experimental Protocol: Melting Point Determination

The following is a standardized protocol for the determination of the melting point of this compound using a capillary melting point apparatus, based on established pharmacopeial methods.[1][2][3][4]

1. Objective:

To accurately determine the melting range of a solid sample of this compound as a measure of its purity.

2. Materials and Apparatus:

-

This compound sample (finely powdered and dried)

-

Capillary melting point tubes (one end sealed)

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

-

Mortar and pestle (if sample is not already powdered)

-

Spatula

-

Long glass tube for packing (optional)

3. Procedure:

3.1. Sample Preparation:

-

Ensure the this compound sample is completely dry to avoid inaccuracies.[1] If necessary, dry the sample in a desiccator over a suitable drying agent.

-

If the sample consists of large crystals, gently grind it into a fine powder using a clean mortar and pestle.[5]

-

Load the capillary tube by pressing the open end into the powdered sample.[6]

-

Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end.[6] Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.[6]

-

Continue loading until the packed sample height is between 2-3 mm.[1][7] An appropriate sample height is critical for an accurate melting range.[6]

3.2. Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[5][6]

-

If the approximate melting point is known (~155 °C), set the initial temperature of the apparatus to about 5-20°C below the expected melting point.[1][5][8]

-

Set the heating rate to a rapid setting (e.g., 10 °C/minute) to approach the expected melting point.[5]

-

Once the temperature is within approximately 20°C of the expected melting point, reduce the heating rate to 1-2 °C per minute.[1][4][8] A slow heating rate during the melting process is crucial for an accurate determination.[9]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.

-

Continue to observe the sample and record the temperature at which the last solid crystal melts into a clear liquid. This is the completion of melting.

-

The recorded temperature range from the onset to the completion of melting is the melting range of the sample.

-

After the determination, allow the apparatus to cool before performing subsequent measurements. Use a fresh sample for each determination.[6]

4. Interpretation of Results:

A sharp melting range (typically 0.5-2°C) is indicative of a high-purity compound. A broad or depressed melting range can suggest the presence of impurities.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based solid-phase peptide synthesis. The N-methylation provides resistance to enzymatic degradation and can induce specific peptide conformations, which is advantageous in drug design.[10][11][12][13][14] The following diagram illustrates the general workflow for the incorporation of this compound into a growing peptide chain on a solid support.

Caption: Workflow for incorporating this compound in SPPS.

References

- 1. thinksrs.com [thinksrs.com]

- 2. scribd.com [scribd.com]

- 3. uspbpep.com [uspbpep.com]

- 4. youtube.com [youtube.com]

- 5. nsmn1.uh.edu [nsmn1.uh.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 8. csub.edu [csub.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Fmoc-N-Me-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Ala-OH, into peptide sequences is a key strategy in medicinal chemistry for enhancing the pharmacological properties of peptide-based therapeutics. N-methylation can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve cell permeability, and constrain the peptide's conformation.[1] However, the synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound, focusing on optimized coupling strategies to ensure high yield and purity.

Challenges in SPPS of N-Methylated Amino Acids

The primary obstacle in the SPPS of N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the N-terminal secondary amine. This steric hindrance makes the formation of the peptide bond more difficult compared to primary amino acids.[1] Consequently, standard coupling reagents and conditions may result in incomplete reactions, leading to deletion sequences and low yields. To overcome these challenges, more potent coupling reagents and optimized reaction conditions are necessary.[1][2]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the successful incorporation of this compound into a peptide sequence using a standard Fmoc/tBu SPPS strategy.

Materials and Reagents

-

Resin: Rink Amide resin or other suitable solid support pre-loaded with the C-terminal amino acid.

-

Amino Acids: Standard Fmoc-protected amino acids and this compound.

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)

-

PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Washing Solvents: DMF, DCM, Methanol (MeOH).

-

Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Precipitation and Wash Solvent: Cold diethyl ether.

Step-by-Step Protocol

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-7 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with the deprotection solution for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

3. Coupling of this compound (HATU Protocol):

-

In a separate vial, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.[2][3]

-

Add DIPEA (8 equivalents) to the solution and pre-activate for 1-5 minutes.[2][3]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[3][4]

-

Monitoring: To monitor the coupling reaction, the bromophenol blue test is recommended, as the Kaiser test will give a false negative for the secondary amine.[2]

-

If the coupling is incomplete, a second coupling is recommended.[3]

-

After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For standard amino acids, HBTU or other common coupling reagents can be used with shorter coupling times (30-60 minutes).[5]

5. Final Fmoc Deprotection:

-

After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

6. Resin Washing and Drying:

-

Wash the peptide-resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (3 times) to shrink the resin.

-

Dry the resin under high vacuum for at least 4 hours or overnight over KOH.

7. Cleavage and Deprotection:

-

Add the cleavage cocktail (e.g., Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).[6]

-

Stir the mixture at room temperature for 2-4 hours.[7]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

8. Purification and Analysis:

-

Dissolve the crude peptide in a suitable aqueous buffer.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Data Presentation

The following tables summarize the quantitative data for the key steps in the SPPS of peptides containing this compound.

Table 1: Reagent Equivalents for Coupling of this compound

| Reagent | Equivalents (relative to resin loading) | Reference |

| This compound | 2.0 - 4.0 | [2][8] |

| HATU | 1.9 - 3.9 | [3][4] |

| PyAOP / PyBOP | 2.0 - 4.0 | [9] |

| HOAt (with PyBOP) | 2.0 - 4.0 | [9] |

| DIPEA | 4.0 - 8.0 | [2][4] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value | Reference |

| Coupling | ||

| Coupling Time | 1 - 4 hours | [3][4] |

| Double Coupling | Recommended for difficult sequences | [3] |

| Monitoring Method | Bromophenol Blue Test | [2] |

| Deprotection | ||

| Fmoc Deprotection Time | 2 x (5-20 min) | |

| Deprotection Reagent | 20% Piperidine in DMF | |

| Cleavage | ||

| Cleavage Time | 2 - 4 hours | [7] |

| Cleavage Cocktail | Reagent K or similar | [6] |

| Overall | ||

| Expected Crude Purity | 50 - 80% (sequence dependent) | |

| Expected Final Yield | 10 - 40% (sequence and length dependent) |

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

The logical relationship for the overall synthesis process is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Standard Coupling Methods for Fmoc-N-Me-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Ala-OH, into peptide sequences is a crucial strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics. N-methylation can significantly increase metabolic stability, improve membrane permeability, and constrain peptide conformation, which can lead to enhanced biological activity and selectivity.[1][2] However, the steric hindrance imposed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in low coupling yields and incomplete reactions when using standard coupling reagents.[1][2]